Methyl 5-acetyl-1H-pyrrole-2-carboxylate

Description

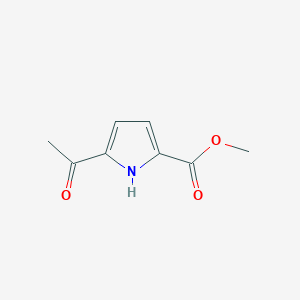

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-acetyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)6-3-4-7(9-6)8(11)12-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWIJBZMBZBCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167167-28-4 | |

| Record name | methyl 5-acetyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

A general procedure involves reacting an acetyl-substituted enamide with methyl propiolate (as the alkyne component) in trifluoroethanol (TFE) at 50°C for 14 hours. The catalytic system comprises Cp*Co(CO)I₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (1 equiv), which facilitate oxidative coupling and ring closure. The ester group is introduced via the alkyne reactant, while the enamide contributes the acetyl moiety.

Key Data:

-

Regioselectivity : The ester group occupies the 2-position due to electronic directing effects during cyclization.

-

Purification : Column chromatography using hexane/ethyl acetate (4:1) isolates the product.

This method is advantageous for its atom economy and compatibility with diverse substituents, though it requires careful handling of air-sensitive catalysts.

Friedel-Crafts Acetylation of Pyrrole Esters

Friedel-Crafts acylation offers a post-functionalization route to introduce the acetyl group at the 5-position of a pre-formed pyrrole ester. This approach leverages the electron-rich nature of the pyrrole ring, with the 2-carboxylate group directing electrophilic substitution to the para position.

Procedure and Optimization

Methyl 1H-pyrrole-2-carboxylate is treated with acetyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C. The reaction progresses via intermediate acylium ion formation, followed by regioselective attack at the 5-position.

Hydrolysis and Transesterification of Ethyl Esters

A two-step protocol involving hydrolysis of an ethyl ester precursor followed by methylation provides an alternative route. Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is first saponified using KOH in tetrahydrofuran (THF) at 50°C, yielding the carboxylic acid intermediate. Subsequent treatment with methyl iodide in the presence of a base (e.g., NaH) facilitates esterification.

Key Data:

-

Methylation Efficiency : >90% conversion when using DMF as a solvent.

-

Purity : Final products are recrystallized from ethanol/water mixtures.

While reliable, this route involves multiple steps and generates stoichiometric waste.

Alternative Routes: Halogenation and Functional Group Interconversion

Recent studies have explored halogen-doped intermediates as versatile precursors. For example, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate undergoes nucleophilic acyl substitution with acetylides in the presence of Pd catalysts. Although yields are moderate (50–60%), this method highlights the potential for late-stage diversification.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cobalt-Catalyzed Annulation | Cp*Co(CO)I₂, Cu(OAc)₂ | 50°C, TFE | 76–88% | Atom-economical, single-step | Air-sensitive catalysts |

| Friedel-Crafts Acetylation | AlCl₃, acetyl chloride | 0°C, CH₂Cl₂ | ~70% | Scalable, regioselective | Competing side reactions |

| Hydrolysis-Methylation | KOH, methyl iodide | 40–50°C, THF/DMF | 83–90% | High purity, established protocol | Multi-step, solvent-intensive |

Reaction Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 5-acetyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 5-Methyl-1H-pyrrole-2-carboxylate (C8H11NO2)

- Structure : Ethyl ester at position 2, methyl group at position 3.

- Key Properties : Forms centrosymmetric dimers via N–H···O hydrogen bonds (r.m.s. deviation: 0.0306 Å), contributing to stable crystal packing .

- Synthesis : Prepared via slow evaporation of petroleum ether/ethyl acetate, highlighting the role of solvent polarity in crystallization .

Carbonyl Group Modifications: Acetyl vs. Formyl/Amide

Methyl 5-Formyl-1H-pyrrole-2-carboxylate (C7H7NO3)

- Structure : Formyl group at position 4.

- Key Properties : Higher electrophilicity due to the aldehyde group, making it reactive in condensation reactions (e.g., Schiff base formation) .

- Comparison : The acetyl group in Methyl 5-acetyl-1H-pyrrole-2-carboxylate offers greater stability against oxidation compared to the formyl derivative.

Methyl 5-Acetamido-1H-pyrrole-2-carboxylate (C8H10N2O3)

- Structure : Acetamido group at position 5.

- Key Properties : The amide group enables hydrogen bonding, enhancing intermolecular interactions in biological systems .

- Comparison : The acetyl group lacks the hydrogen-bond-donating capability of the acetamido substituent, which may limit its utility in supramolecular chemistry .

Halogen-Substituted Derivatives

Methyl 5-Chloro-4-iodo-1H-pyrrole-2-carboxylate (C7H5ClINO2)

- Structure : Chloro and iodo substituents at positions 5 and 3.

- Key Properties : Halogens increase molecular weight (386.3 g/mol) and polarizability, enhancing halogen-bonding interactions .

- Comparison : The acetyl group in this compound provides a reactive site for further functionalization, unlike the inert halogen substituents .

Amino-Substituted Analogs

Ethyl 5-Amino-1H-pyrrole-2-carboxylate (C7H10N2O2)

- Structure: Amino group at position 5.

- Key Properties: The amino group facilitates metal coordination and participation in cycloaddition reactions .

- Comparison: The acetyl group’s electron-withdrawing nature reduces the pyrrole ring’s basicity compared to the amino-substituted analog .

Biological Activity

Methyl 5-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Overview of Biological Activities

Pyrrole derivatives, including this compound, exhibit a variety of biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antitubercular

- Antimalarial

- Anticholinesterase .

These activities stem from their ability to interact with various biological targets, leading to modulation of biochemical pathways.

The mechanisms through which this compound exerts its effects are likely multifaceted:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Binding : It can interact with cellular receptors, influencing signal transduction.

- Gene Expression Modulation : Changes in gene expression can occur due to the compound's effects on transcription factors or other regulatory proteins .

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results:

| Bacterial Strain | Inhibition Zone (mm) at 100 μg/disk |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 11 |

| Kocuria rhizophila | 10 |

These results indicate its potential as a lead compound for developing new antibacterial agents .

Anticancer Potential

Research has also highlighted the anticancer potential of pyrrole derivatives. A study focusing on structure–activity relationships (SAR) revealed that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups showed increased potency against breast cancer cells .

Case Studies

- Antitubercular Activity : A recent study evaluated the efficacy of pyrrole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated low minimum inhibitory concentrations (MICs), indicating strong antitubercular activity .

- Neuroprotective Effects : Another area of investigation is the neuroprotective potential of this compound. Preliminary studies suggest that it may inhibit acetylcholinesterase activity, which is beneficial for conditions like Alzheimer's disease .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound has been classified with GHS07 pictograms indicating potential skin and eye irritation. Further toxicological studies are necessary to establish safe dosage levels for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-acetyl-1H-pyrrole-2-carboxylate, and how can reaction yields be improved?

- Methodology : Start with cyclocondensation of β-ketoesters with amines or via Knorr pyrrole synthesis. Optimize by varying catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., ethanol vs. DMF). Monitor progress via TLC and characterize intermediates using -NMR (e.g., δ 6.46 ppm for pyrrole protons) . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (e.g., 48% to 60%) can be achieved by inert atmosphere (N) or microwave-assisted synthesis .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Purity : Use HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm.

- Structural Confirmation :

- -NMR: Identify acetyl (δ 2.1–2.3 ppm) and ester methyl (δ 3.7–3.9 ppm) groups.

- HRMS: Match [M+H] to theoretical mass (e.g., CHNO: 181.0739).

- IR: Confirm carbonyl stretches (ester C=O at ~1700 cm, acetyl C=O at ~1680 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (particle size <10 µm).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under N at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved for this compound?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Employ SHELXL for least-squares refinement. Check for overfitting by cross-validating R values.

- Validation Tools : Use PLATON to analyze bond lengths (e.g., C=O: 1.21–1.23 Å) and angles. Discrepancies >3σ may indicate disorder; model alternate conformers with PART instructions .

Q. What computational methods predict the hydrogen-bonding network of this compound in crystal packing?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate electrostatic potential surfaces to identify H-bond donors/acceptors.

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., chains for N–H···O interactions). Compare with experimental data from Cambridge Structural Database (CSD refcodes) .

Q. How can conflicting NMR and X-ray data on tautomeric forms of this compound be reconciled?

- Methodology :

- Variable-Temperature NMR : Probe tautomerism (e.g., enol vs. keto forms) by observing peak coalescence at 298–373 K.

- Solid-State NMR : Compare with X-ray data to confirm dominant tautomer in crystal lattice.

- Theoretical Modeling : Use Gaussian09 to calculate energy differences between tautomers (∆G < 2 kcal/mol suggests dynamic equilibrium) .

Q. What strategies mitigate twinning or disorder in single-crystal X-ray studies of this compound?

- Methodology :

- Crystallization : Optimize solvent (e.g., slow evaporation in ethyl acetate/hexane) to grow untwinned crystals.

- Data Integration : Use TWINABS for scaled data. Refine with SHELXL’s TWIN/BASF commands.

- Disorder Modeling : Split sites (e.g., acetyl group) with isotropic displacement parameters constrained to 1.5× adjacent atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.